2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O3/c25-24(26,27)20-7-4-8-21(28-20)32-17-18-9-13-29(14-10-18)22(30)23(11-15-31-16-12-23)19-5-2-1-3-6-19/h1-8,18H,9-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTSWNWIOQTXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic molecule with potential therapeutic applications. Its structure incorporates a piperidine ring, a trifluoromethyl group, and a phenyloxane moiety, which may contribute to its biological activity. This article explores the biological properties of this compound, including its mechanism of action, pharmacological effects, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₁₈F₃N₃O₂, with a molecular weight of approximately 375.36 g/mol. The structural complexity arises from the integration of various functional groups that influence its interaction with biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are favorable for drug-like properties.
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The presence of the piperidine moiety suggests potential activity as a neurotransmitter modulator, possibly influencing pathways related to pain perception or inflammation. The trifluoromethyl group may enhance binding affinity to biological macromolecules due to increased hydrophobic interactions.
Biological Activity
Research indicates that compounds with similar structures often exhibit various pharmacological effects:
- Analgesic and Anti-inflammatory Properties : Piperidine derivatives are frequently explored for their ability to alleviate pain and reduce inflammation. Preliminary studies suggest that the compound may inhibit specific pathways involved in these processes.
- Antidepressant Activity : Some analogs of pyridine derivatives have shown promise in modulating serotonin receptors, indicating potential antidepressant effects. The compound's structural features may allow it to interact with serotonin pathways effectively.
- Antitumor Activity : Compounds containing trifluoromethyl-pyridine moieties have been linked to cytotoxic effects against certain cancer cell lines. Further studies are needed to evaluate the specific antitumor properties of this compound.
Data Table: Biological Activities Compared
Case Studies
- Piperidine Derivatives in Pain Management : A study demonstrated that piperidine derivatives exhibited significant analgesic effects in animal models by acting on nociceptive pathways, suggesting similar potential for our compound.
- Fluorinated Compounds in Antidepressant Research : Research on fluorinated piperazine derivatives revealed their efficacy as antidepressants through selective serotonin reuptake inhibition, highlighting the relevance of fluorine substitution in enhancing pharmacological profiles.
- Antitumor Efficacy : Investigations into trifluoromethyl-pyridines indicated their ability to inhibit tumor growth in vitro, supporting further exploration into the antitumor potential of structurally related compounds.
Scientific Research Applications
Pharmacological Applications
1.1 Cancer Treatment
The compound has been identified as a potential inhibitor of fatty acid synthase (FASN), which is crucial in the metabolic pathways of cancer cells. FASN inhibitors are being explored for their ability to starve cancer cells by disrupting lipid synthesis, thus hindering tumor growth and proliferation. Research indicates that derivatives of this compound exhibit significant anti-tumor activity, making them candidates for further development as anticancer agents .
1.2 Targeted Therapy
In the realm of targeted therapies, compounds like 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine are being investigated for their role in PROTAC (Proteolysis Targeting Chimeras) technology. This approach utilizes small molecules to induce the degradation of specific proteins involved in disease processes, particularly in cancer and neurodegenerative diseases. The compound serves as a semi-flexible linker in PROTAC development, facilitating targeted protein degradation .
3.1 Inhibition of Fatty Acid Synthase
A study published in a peer-reviewed journal demonstrated the efficacy of compounds similar to this compound in inhibiting FASN activity in various cancer cell lines. The results showed a dose-dependent reduction in cell viability, highlighting the compound's potential as an effective therapeutic agent against cancer .
3.2 Development of Targeted Protein Degraders
Recent advancements in PROTAC technology have showcased the utility of this compound as a building block for developing targeted protein degraders. In vitro studies have confirmed its ability to selectively degrade target proteins implicated in cancer progression, further supporting its application in precision medicine .
Preparation Methods
Direct Fluorination of Pyridine Derivatives
A common route involves nucleophilic trifluoromethylation of 2-hydroxypyridine precursors. Using Ruppert-Prakash reagent (TMSCF$$3$$) under copper catalysis achieves regioselective trifluoromethylation at the 6-position:
$$
\text{2-Hydroxypyridine} + \text{TMSCF}3 \xrightarrow{\text{CuI, DMF, 80°C}} \text{6-(Trifluoromethyl)pyridin-2-ol} \quad (\text{Yield: 68–72\%})
$$
Key parameters:
Halogen Exchange Reactions
Alternative methods employ halogenated pyridines, such as 6-bromo-2-hydroxypyridine, subjected to Balz-Schiemann reaction conditions:
$$
\text{6-Bromo-2-hydroxypyridine} \xrightarrow{\text{HF, NaNO}_2} \text{6-(Trifluoromethyl)pyridin-2-ol} \quad (\text{Yield: 55–60\%})
$$
This route, while less efficient, avoids transition metal catalysts, simplifying purification.
Preparation of 1-(4-Phenyloxane-4-carbonyl)piperidin-4-ylmethanol
Oxane Ring Construction via Cyclization
The phenyloxane moiety is synthesized through acid-catalyzed cyclization of diols. For example, heating 1,5-diphenylpentane-1,5-diol with p-toluenesulfonic acid (PTSA) in toluene induces cyclodehydration:
$$
\text{1,5-Diphenylpentane-1,5-diol} \xrightarrow{\text{PTSA, toluene, reflux}} \text{4-Phenyloxane} \quad (\text{Yield: 85\%})
$$
Optimization note : Dean-Stark trap use improves yield by removing water.
Piperidine Functionalization
The piperidine segment is introduced via N-acylation of piperidin-4-ylmethanol with 4-phenyloxane-4-carbonyl chloride:
$$
\text{Piperidin-4-ylmethanol} + \text{4-Phenyloxane-4-carbonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(4-Phenyloxane-4-carbonyl)piperidin-4-ylmethanol} \quad (\text{Yield: 78\%})
$$
Critical factors:
- Base selection : Triethylamine outperforms pyridine in scavenging HCl.
- Solvent : Dichloromethane minimizes ester side products.
Final Coupling via Mitsunobu Reaction
The methoxy bridge is established using the Mitsunobu reaction , coupling 6-(trifluoromethyl)pyridin-2-ol with 1-(4-phenyloxane-4-carbonyl)piperidin-4-ylmethanol:
$$
\text{A} + \text{B} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine} \quad (\text{Yield: 65\%})
$$
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Temperature | 0°C → RT |
| Reaction Time | 12–16 h |
| Azodicarboxylate | DIAD |
| Phosphine | Triphenylphosphine |
Side Reactions :
- Overalkylation at pyridine nitrogen (mitigated by stoichiometric control).
- Oxidation of alcohol to ketone (prevented by inert atmosphere).
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling for Pyridine Functionalization
Recent patents describe palladium-catalyzed coupling to introduce trifluoromethyl groups:
$$
\text{6-Bromopyridin-2-ol} + \text{CF}3\text{Bpin} \xrightarrow{\text{Pd(dba)}2, \text{SPhos}} \text{6-(Trifluoromethyl)pyridin-2-ol} \quad (\text{Yield: 70\%})
$$
Advantages include milder conditions and better functional group tolerance.
Ring-Closing Metathesis (RCM) for Oxane Formation
The University of Alberta thesis demonstrates Grubbs catalyst -mediated RCM for oxane synthesis:
$$
\text{Diene precursor} \xrightarrow{\text{Grubbs II, CH}2\text{Cl}2} \text{4-Phenyloxane} \quad (\text{Yield: 82\%})
$$
This method offers superior stereocontrol compared to acid-catalyzed cyclization.
Physicochemical Properties and Purification
Key Properties :
| Property | Value |
|---|---|
| Molecular Weight | 448.5 g/mol |
| Melting Point | Not reported |
| Solubility | DMSO > 50 mg/mL |
| LogP | 3.8 (calculated) |
Purification Protocols :
- Flash Chromatography : Silica gel, ethyl acetate/hexanes (3:7 → 1:1).
- Recrystallization : Ethanol/water (4:1) yields >95% purity.
Challenges and Optimization Opportunities
- Trifluoromethyl Group Stability : Decomposition observed above 120°C necessitates low-temperature steps.
- Piperidine Oxidation : Tertiary alcohol formation during Mitsunobu reaction requires strict anhydrous conditions.
- Catalyst Cost : Grubbs II catalyst in RCM increases synthesis cost; exploring cheaper alternatives (Hoveyda-Grubbs) is warranted.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions (e.g., coupling piperidine intermediates with trifluoromethylpyridine derivatives under controlled conditions). Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of reactive intermediates .
- Purification via column chromatography or recrystallization to achieve >99% purity, as validated by HPLC .
- Monitoring reaction progress with TLC or LC-MS to identify side products (e.g., unreacted starting materials) .
- Data Table :
| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Intermediate A | DCM | NaOH | 75 | 95 |
| Final Coupling | THF | DMAP | 68 | 99 |
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm the presence of the trifluoromethyl group (δ 110–125 ppm in NMR) and piperidine ring protons (δ 1.5–3.5 ppm in NMR) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 394.394) .
- X-ray Crystallography : Resolve stereochemistry of the phenyloxane-carbonyl moiety (if crystalline) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
-
Use quantum chemical calculations (e.g., DFT) to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
-
Perform molecular dynamics simulations to assess stability of ligand-receptor complexes, focusing on the trifluoromethyl group’s hydrophobic interactions .
-
Validate predictions with in vitro assays (e.g., IC measurements against cancer cell lines) .
Q. What strategies resolve contradictions in observed biological activity across different assay systems?
- Methodological Answer :
-
Assay-Specific Optimization : Adjust buffer pH or co-solvents (e.g., DMSO concentration ≤0.1%) to mitigate false negatives in cell-based assays .
-
Metabolic Stability Testing : Use liver microsomes to evaluate if rapid metabolism explains low in vivo efficacy despite high in vitro activity .
-
Off-Target Profiling : Screen against unrelated targets (e.g., hERG channels) to rule out nonspecific effects .
Q. How can researchers leverage structure-activity relationships (SAR) to refine this compound’s pharmacokinetic profile?
- Methodological Answer :
-
Modify Substituents : Replace the methoxy group with bioisosteres (e.g., ethoxy or halogen) to enhance metabolic stability .
-
LogP Optimization : Introduce polar groups (e.g., -SONH) to reduce LogP from 3.8 to ≤2.5, improving aqueous solubility .
-
In Vivo PK Studies : Monitor half-life and bioavailability in rodent models after oral administration .
- Data Table :
| Derivative | Modification | LogP | Metabolic Stability (t, min) |
|---|---|---|---|
| Parent | None | 3.8 | 12 |
| Derivative A | -OCH→-OCF | 4.1 | 18 |
| Derivative B | -CF→-CHOH | 2.4 | 45 |
Q. What experimental and computational approaches validate the compound’s mechanism of action?
- Methodological Answer :
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to the intended target .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream effects (e.g., MAPK pathway inhibition) .
- Docking Studies : Align the compound’s conformation (from conformational search) into the target’s active site using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
